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Compound of Interest

Compound Name: 1-Propylcyclopentanol

Cat. No.: B158262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and synthesis of 1-Propylcyclopentanol. The information is presented to be a valuable

resource for researchers, scientists, and professionals in drug development and other chemical

sciences.

Chemical Structure and Identification
1-Propylcyclopentanol is a tertiary alcohol with a propyl group and a hydroxyl group attached

to the same carbon atom of a cyclopentane ring.[1][2]

IUPAC Name: 1-propylcyclopentan-1-ol[3] CAS Number: 1604-02-0[3] Molecular Formula:

C₈H₁₆O[3] Molecular Weight: 128.21 g/mol [3] Synonyms: 1-Propyl-1-cyclopentanol,

Cyclopentanol, 1-propyl-, NSC 95423, BRN 1919731[3]
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Caption: 2D Chemical Structure of 1-Propylcyclopentanol.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-
Propylcyclopentanol. The data has been compiled from various sources, and minor variations

may exist.
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Property Value Unit Source(s)

Physical State Liquid - [2]

Appearance
Colorless to pale

yellow
- [2]

Odor Characteristic - [2]

Boiling Point 171.7 - 173.55 °C [4]

Melting Point -37.5 °C [4]

Density 0.904 - 0.927 g/cm³ [4]

Refractive Index 1.469 -

Solubility

Soluble in organic

solvents, limited

solubility in water

- [2]

Synthesis of 1-Propylcyclopentanol
The most common and efficient method for the laboratory synthesis of 1-Propylcyclopentanol
is the Grignard reaction.[1] This involves the nucleophilic addition of a propylmagnesium halide

(a Grignard reagent) to cyclopentanone.[1]

Start Materials:
- Propyl bromide

- Magnesium turnings
- Cyclopentanone

- Anhydrous ether (e.g., THF)

Step 1: Grignard Reagent Formation

React propyl bromide with magnesium turnings in anhydrous ether to form propylmagnesium bromide.

Step 2: Nucleophilic Addition

Add cyclopentanone to the Grignard reagent. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of cyclopentanone.

Intermediate:
Magnesium alkoxide

Step 3: Acidic Workup

Quench the reaction with a weak acid (e.g., aqueous NH₄Cl or dilute HCl) to protonate the alkoxide.

Product:
1-Propylcyclopentanol

Purification:
- Extraction
- Washing
- Drying

- Distillation

Click to download full resolution via product page

Caption: Workflow for the Synthesis of 1-Propylcyclopentanol via Grignard Reaction.

Experimental Protocol: Synthesis via Grignard Reaction
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The following is a representative experimental protocol for the synthesis of 1-
Propylcyclopentanol. Disclaimer: This is a generalized procedure and should be adapted and

performed with appropriate safety precautions by qualified personnel.

Materials:

Magnesium turnings

Iodine crystal (optional, as initiator)

Propyl bromide

Anhydrous diethyl ether or tetrahydrofuran (THF)

Cyclopentanone

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping

funnel, condenser)

Procedure:

Preparation of the Grignard Reagent:

All glassware must be oven-dried to ensure anhydrous conditions.

In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping

funnel, place magnesium turnings.

Add a small crystal of iodine if necessary to initiate the reaction.

Add a solution of propyl bromide in anhydrous ether dropwise to the magnesium turnings.

The reaction is exothermic and should be controlled by the rate of addition to maintain a

gentle reflux.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b158262?utm_src=pdf-body
https://www.benchchem.com/product/b158262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once the reaction has started (indicated by cloudiness and bubbling), continue the

addition of the propyl bromide solution.

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the Grignard reagent (propylmagnesium bromide).

Reaction with Cyclopentanone:

Cool the Grignard reagent solution in an ice bath.

Add a solution of cyclopentanone in anhydrous ether dropwise to the stirred Grignard

reagent. Maintain a low temperature during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Work-up and Purification:

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise

addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

This will protonate the intermediate alkoxide and dissolve the magnesium salts.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent and remove the solvent by rotary evaporation.

The crude 1-Propylcyclopentanol can be purified by distillation under reduced pressure.

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-
Propylcyclopentanol.
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Infrared (IR) Spectroscopy
The IR spectrum of 1-Propylcyclopentanol will exhibit characteristic absorption bands for a

tertiary alcohol.[1] A strong, broad absorption in the region of 3500-3200 cm⁻¹ is indicative of

the O-H stretching vibration, broadened due to hydrogen bonding.[5] A strong C-O stretching

vibration is expected in the 1260-1050 cm⁻¹ region.[5]

Representative Experimental Protocol for IR Spectroscopy:

Sample Preparation: For a liquid sample like 1-Propylcyclopentanol, a neat (undiluted)

spectrum can be obtained by placing a drop of the liquid between two potassium bromide

(KBr) or sodium chloride (NaCl) plates to form a thin film.[6] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR

crystal.[7]

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded

first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the different

types of protons and their connectivity in the molecule. The spectrum is expected to show

signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene

groups) and the cyclopentyl ring protons (multiple overlapping multiplets). The hydroxyl proton

will appear as a singlet, the chemical shift of which can vary depending on the concentration

and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the

eight carbon atoms in their unique chemical environments. The carbon attached to the hydroxyl

group will be significantly deshielded and appear at a lower field.

Representative Experimental Protocol for NMR Spectroscopy:

Sample Preparation:
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For ¹H NMR, dissolve 5-25 mg of 1-Propylcyclopentanol in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃).[4]

For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is

generally required due to the lower natural abundance of the ¹³C isotope.[4]

An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift

referencing.

The solution should be filtered into a 5 mm NMR tube to remove any particulate matter.[1]

Data Acquisition:

The NMR spectrometer is tuned and the magnetic field is shimmed for homogeneity.

For ¹³C NMR, typical parameters might involve a 30° pulse angle and a relaxation delay of

2-5 seconds to obtain a quantitative spectrum, although for routine identification, shorter

delays are often used.[8]

Biological Activity and Signaling Pathways
There is no significant information available in the scientific literature to suggest that 1-
Propylcyclopentanol has specific biological activities or is involved in any signaling pathways.

It is primarily used as a chemical intermediate and a model compound in organic chemistry

research.

Safety Information
1-Propylcyclopentanol is considered harmful if swallowed.[3] It is advisable to handle this

chemical with appropriate personal protective equipment, including gloves and safety glasses,

in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b158262?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://research.reading.ac.uk/chemical-analysis-facility/wp-content/uploads/sites/252/2023/01/nmrsamplepreparationpdf-1.pdf
https://chemnmrlab.uchicago.edu/2020/05/04/optimized-default-13c-parameters/
https://www.benchchem.com/product/b158262?utm_src=pdf-body
https://www.benchchem.com/product/b158262?utm_src=pdf-body
https://www.benchchem.com/product/b158262?utm_src=pdf-body
https://m.youtube.com/watch?v=EFQWD7-DCPI
https://www.benchchem.com/product/b158262?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. research.reading.ac.uk [research.reading.ac.uk]

2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

3. m.youtube.com [m.youtube.com]

4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

5. orgchemboulder.com [orgchemboulder.com]

6. edu.rsc.org [edu.rsc.org]

7. webassign.net [webassign.net]

8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department
[chemnmrlab.uchicago.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Propylcyclopentanol:
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158262#1-propylcyclopentanol-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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